molecular formula C17H24N2 B1192710 EJMCh-6

EJMCh-6

Cat. No. B1192710
M. Wt: 256.393
InChI Key: VODOWLVTHIVNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EJMCh-6 is a novel anti-bacterial agent, targeting the MmpL3 transporter in Mycobacterium abscessus.

Scientific Research Applications

Benzimidazole Derivatives in Mycobacterium abscessus Research

EJMCh-6, identified as a potent benzimidazole derivative, has significant implications in medical research, particularly in the treatment of Mycobacterium abscessus infections. A study by Raynaud et al. (2019) highlighted its strong in vitro activity against a range of M. abscessus clinical strains. This research is crucial as M. abscessus, a non-tuberculous mycobacterium, presents a growing health challenge due to its resistance to conventional antibiotics. EJMCh-6 also showed effectiveness in intramacrophage M. abscessus and increased survival in infected zebrafish embryos. This underlines its potential as a novel therapeutic approach against M. abscessus lung diseases (Raynaud et al., 2019).

properties

Product Name

EJMCh-6

Molecular Formula

C17H24N2

Molecular Weight

256.393

IUPAC Name

2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole

InChI

InChI=1S/C17H24N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h10-11,14H,3-9H2,1-2H3,(H,18,19)

InChI Key

VODOWLVTHIVNFZ-UHFFFAOYSA-N

SMILES

CC1=C(C)C=C2C(NC(CCC3CCCCC3)=N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EJMCh-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.